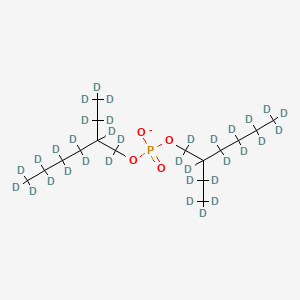
Bis(2-ethylhexyl) Phosphate-d34
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) Phosphate-d34: is a deuterated chemical compound with the molecular formula C16D34HO4P. This compound is a stable isotope-labeled version of Bis(2-ethylhexyl) phosphate, which is commonly used in various scientific research applications. The deuterium labeling allows for precise isotopic studies, making it valuable in fields such as environmental monitoring, pharmaceutical analysis, and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Bis(2-ethylhexyl) Phosphate-d34 involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The molar ratio of phosphorus oxychloride to 2-ethylhexanol is typically 1:1.5-2.5. The reaction is carried out by adding the reactants into a reaction kettle and stirring continuously at 15-25°C for 1-3 hours. The generated hydrogen chloride gas is removed, and the reaction mixture is kept for an additional 0.5-2 hours. The temperature is then raised to 40-70°C, and the reaction is continued for 1-4 hours. Finally, an aqueous sodium hydroxide solution is added to neutralize the mixture, followed by washing, filtration, and distillation to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is typically purified through distillation and filtration to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-ethylhexyl) Phosphate-d34 undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include alcohols and amines.
Major Products Formed:
Oxidation Products: Phosphorus oxides.
Reduction Products: Phosphine gas.
Substitution Products: Various phosphoric acid esters.
Applications De Recherche Scientifique
Chemistry: Bis(2-ethylhexyl) Phosphate-d34 is used as a stable isotope-labeled compound in various chemical studies. It is valuable in tracing chemical reactions and understanding reaction mechanisms.
Medicine: The compound is used in pharmaceutical analysis to study drug metabolism and pharmacokinetics. Its stable isotope labeling allows for precise quantification and analysis of drug compounds.
Industry: this compound is used in the extraction of metals, such as uranium and rare earth metals. It is also used as a plasticizer and solvent in the synthesis of plastics .
Mécanisme D'action
The mechanism of action of Bis(2-ethylhexyl) Phosphate-d34 involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. In the case of metal extraction, the compound forms complexes with metal ions, facilitating their separation and purification .
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) phosphate: The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.
Triethyl phosphate: Another organophosphorus compound used as a plasticizer and solvent.
Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer.
Dibutyl phosphate: Used as a plasticizer and solvent.
Uniqueness: Bis(2-ethylhexyl) Phosphate-d34 is unique due to its deuterium labeling, which allows for precise isotopic studies. This makes it particularly valuable in scientific research applications where accurate tracing and quantification are required .
Propriétés
Formule moléculaire |
C16H34O4P- |
|---|---|
Poids moléculaire |
355.62 g/mol |
Nom IUPAC |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |
InChI |
InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |
Clé InChI |
SEGLCEQVOFDUPX-RFETUZSTSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















